![molecular formula C17H14N2O3S B2703474 N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1321939-84-7](/img/structure/B2703474.png)

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

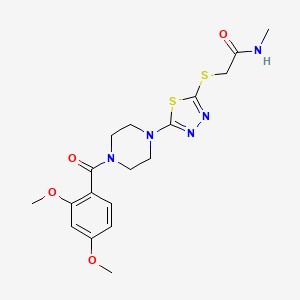

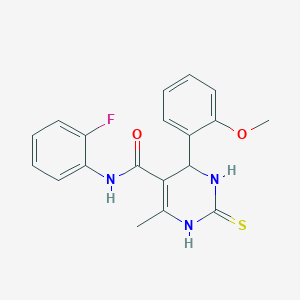

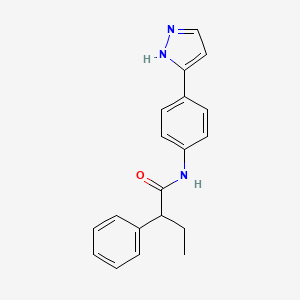

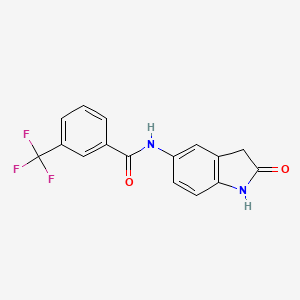

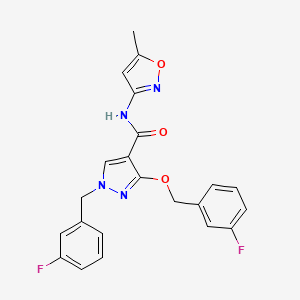

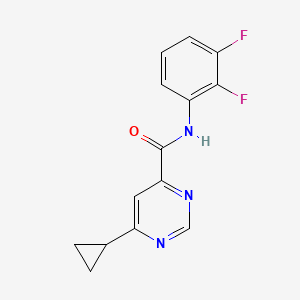

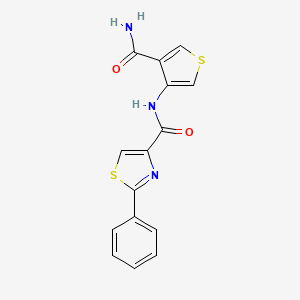

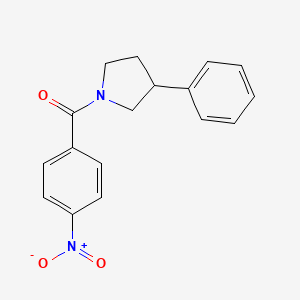

“N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide” is a chemical compound with various molecular formulas depending on its derivatives . It contains a total of 35 bonds, including 21 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of “this compound” includes 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 tertiary amine (aromatic), and 2 ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as molecular weight, density, boiling point, melting point, and flash point are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have been studied for their broad-spectrum antimicrobial activity. For example, novel heterocycles based on benzothiazole, benzimidazole, and benzoxazole showed excellent antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger), suggesting their potential as antimicrobial agents (Padalkar et al., 2014).

Anticancer Activity

Compounds incorporating benzothiazole units have been evaluated for their anticancer properties. Some benzothiazole derivatives were found to inhibit eukaryotic DNA topoisomerase II, a key enzyme in DNA replication and cell proliferation, at concentrations comparable to the reference drug etoposide (Pınar et al., 2004). This indicates a potential application of benzothiazole derivatives in cancer therapy.

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of benzothiazole derivatives. Synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed these compounds possess moderate to significant radical scavenging activity, pointing to their potential as antioxidants (Ahmad et al., 2012).

Photophysical Properties

The photophysical properties of benzothiazole derivatives have been explored, with studies demonstrating that some compounds exhibit excited-state intramolecular proton transfer (ESIPT) leading to dual emission characteristics. This unique property suggests their application in the development of fluorescent materials and sensors (Padalkar et al., 2011).

Antimicrobial Agents

Further antimicrobial activity was observed in benzothiazole derivatives synthesized from p-N,N-diethyl amino salicylaldehyde, which showed promising antibacterial and antifungal activities, indicating their potential as new classes of antimicrobial agents (Padalkar et al., 2016).

Eigenschaften

IUPAC Name |

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-19-12-8-13-14(22-10-21-13)9-15(12)23-17(19)18-16(20)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALZSDBXUBVMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)

![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)